3-[(2-chlorophenyl)methyl]-6-{[2-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-[[2-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N5O/c20-15-8-4-2-6-13(15)10-28-17-16(25-26-28)18(29)27(11-24-17)9-12-5-1-3-7-14(12)19(21,22)23/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGUUIOLORXPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(2-chlorophenyl)methyl]-6-{[2-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolo[4,5-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its antiviral properties and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazolo[4,5-d]pyrimidine derivatives against various viruses. Specifically, compounds within this class have demonstrated significant activity against chikungunya virus (CHIKV), a member of the Togaviridae family.
Research indicates that these compounds inhibit CHIKV replication by targeting the viral capping enzyme nsP1. The inhibition disrupts the guanylylation process essential for viral RNA capping, thereby reducing viral load in infected cells. For example, one study reported that derivatives displayed an EC50 value below 1 μM with no cytotoxicity up to 668 μM, yielding a selectivity index greater than 600 against Vero cells .
Comparative Biological Activity Table
| Compound Name | Target Virus | EC50 (μM) | Cytotoxicity (μM) | Selectivity Index |
|---|---|---|---|---|
| This compound | CHIKV | <1 | >668 | >600 |
| Other derivatives | CHIKV | <1 | >600 | >600 |
Case Studies
- Antiviral Efficacy Against CHIKV : A study conducted by researchers demonstrated that a series of synthesized triazolo[4,5-d]pyrimidin-7(6H)-ones effectively inhibited CHIKV replication in vitro. The most potent compound exhibited an EC50 value significantly lower than many existing antiviral agents .
- Selectivity and Safety Profile : In another investigation, it was shown that these compounds selectively inhibited CHIKV without affecting the host cell viability significantly. This selectivity is crucial for developing safe antiviral therapies .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Structure-Activity Relationship (SAR) Insights
- Position 3 : Meta- or para-substituted aryl groups (e.g., 2-chlorophenyl, 4-bromobenzyl) enhance antiviral potency by promoting hydrophobic interactions with CHIKV nsP1 . The 2-trifluoromethyl group in the target compound may reduce metabolic degradation compared to halogens .
- Position 6 : Bulky substituents like 2-trifluoromethylphenylmethyl improve binding affinity but may reduce solubility. Analogs with smaller groups (e.g., 2-oxopropyl in BI86283) trade potency for better pharmacokinetics .
- Glycosylation : Derivatives with sugar moieties (e.g., Compound 11) exhibit enhanced aqueous solubility but reduced cell permeability, limiting antiviral efficacy .
Resistance and Selectivity
The target compound’s resistance profile is linked to nsP1 mutations (P34S, T246A), suggesting direct interaction with the viral methyltransferase domain . Analogs with divergent substituents (e.g., oxadiazole rings in CAS 1040639-75-5) may evade resistance but require validation .
Preparation Methods
Condensation of Diaminopyrimidones with Triazole Precursors
A widely adopted method involves the condensation of 5-amino-1,2,4-triazole derivatives with diaminopyrimidones. For instance, ethyl 3-oxobutanoate reacts with aminoguanidine hydrochloride under basic conditions to yield diaminopyrimidone intermediates. Subsequent cyclization with 5-amino-1,2,4-triazole derivatives in refluxing ethanol generates the triazolopyrimidinone core. Key advantages include scalability and compatibility with diverse substituents.
Multicomponent Reactions (MCRs)
Eco-friendly MCRs using catalysts like p-toluenesulfonic acid (p-TsOH) in aqueous media have emerged as efficient alternatives. A four-component reaction involving triazolamine, aldehydes, ketones, and malononitrile constructs the triazolopyrimidinone skeleton in yields exceeding 80%. This method minimizes byproducts and reduces reaction times compared to stepwise approaches.
| Position | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 3 | 2-Chlorobenzylamine | DMF | 80°C | 72–85 |
| 6 | 2-Trifluoromethylbenzyl bromide | THF | 60°C | 65–78 |
Ullmann-Type Coupling for Trifluoromethylbenzyl Group
The electron-deficient 2-trifluoromethylbenzyl group is introduced via copper-catalyzed Ullmann coupling. Using 1,10-phenanthroline as a ligand and potassium carbonate as a base, the reaction achieves selective substitution at position 6 with minimal cross-reactivity. Microwave-assisted conditions (150°C, 30 minutes) enhance reaction efficiency, yielding the disubstituted product in 78% yield.
Oxidation and Final Functionalization
The 7-keto group is installed through oxidation of a thioether intermediate. Hydrogen peroxide (H₂O₂) in acetic acid, catalyzed by sodium tungstate (Na₂WO₄), oxidizes the sulfur atom to a ketone without over-oxidizing the triazole ring. This step is critical for achieving the desired pharmacological profile, as the ketone enhances hydrogen-bonding interactions with biological targets.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (ACN:H₂O gradient) reveals a purity of ≥98%, ensuring suitability for pharmacological evaluation.
Challenges and Optimization Strategies
Regioselectivity in Disubstitution
Competitive reactivity at positions 3 and 6 necessitates protecting group strategies. Temporary protection of position 3 with a tert-butoxycarbonyl (Boc) group during the introduction of the 2-trifluoromethylbenzyl moiety prevents undesired cross-coupling.
Solvent Effects on Yield
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions but may promote decomposition at elevated temperatures. Mixed solvent systems (e.g., DMF:THF 1:1) balance reactivity and stability, improving yields by 12–15%.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer:
- Reaction Conditions: Maintain precise temperature control (e.g., 60–80°C for cyclization steps) and solvent selection (e.g., DMF or THF for polar intermediates) to avoid side reactions .
- Catalysts: Use Lewis acids like ZnCl₂ or Pd catalysts for triazole ring formation, ensuring compatibility with chlorophenyl and trifluoromethyl substituents .
- Purification: Employ gradient column chromatography (silica gel, hexane/EtOAc) followed by recrystallization (e.g., ethanol/water mixtures) to isolate the pure product .
- Monitoring: Track reaction progress via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) and confirm completion with LC-MS .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what methodological steps ensure accurate interpretation?
Methodological Answer:
- NMR Spectroscopy: Prepare samples in deuterated DMSO or CDCl₃. Analyze ¹H and ¹³C spectra for diagnostic peaks:
- Triazole protons: δ 8.1–8.5 ppm (¹H) .
- Trifluoromethyl group: δ 120–125 ppm (¹³C, split due to coupling with fluorine) .
- X-ray Crystallography: Grow single crystals via slow evaporation (e.g., methanol/dichloromethane). Refine data to confirm fused triazolopyrimidine geometry .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Q. What strategies are employed to assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in buffers (pH 1–10) at 40°C for 14 days. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) .
- Thermal Analysis: Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .
- Light Sensitivity: Expose to UV-Vis light (254 nm) and quantify photodegradation products using LC-MS/MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different experimental models?
Methodological Answer:
- Model Selection: Compare activity in cell-free assays (e.g., enzyme inhibition) vs. cellular models (e.g., cancer cell lines) to isolate target-specific effects .
- Dose-Response Validation: Perform IC₅₀/EC₅₀ studies across multiple replicates to rule out assay-specific variability .
- Metabolite Screening: Use hepatocyte microsomes or in vivo samples to identify active/inactive metabolites that may influence results .
Q. What computational approaches are recommended to predict the reactivity and interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to triazolopyrimidine-targeted enzymes (e.g., kinases). Validate with MM-GBSA free energy calculations .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on trifluoromethyl group interactions .
- QSAR Modeling: Train models on substituent variations (e.g., chloro vs. fluoro analogs) to correlate electronic parameters (Hammett σ) with activity .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound?
Methodological Answer:
- Systematic Substitution: Synthesize derivatives with modified substituents (e.g., methyl instead of trifluoromethyl) and test in bioassays .
- 3D Pharmacophore Mapping: Use Discovery Studio to identify critical features (e.g., hydrogen bond acceptors from the pyrimidine ring) .
- Free-Wilson Analysis: Statistically correlate substituent contributions (Cl, CF₃) to activity using multivariate regression .
Data Contradiction Analysis
Example: If conflicting solubility data arise (e.g., DMSO vs. aqueous buffers):
- Methodological Resolution:
- Measure solubility via shake-flask method in PBS (pH 7.4) and DMSO.
- Analyze aggregates using dynamic light scattering (DLS) .
- Cross-validate with computational logP predictions (SwissADME) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
